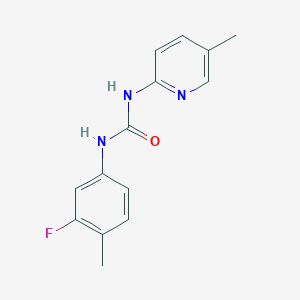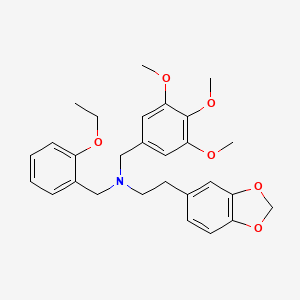
N-(3-fluoro-4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea
説明
Synthesis Analysis
The synthesis of N-(3-fluoro-4-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea and its analogs involves the reaction of suitable isocyanates with amines. In a related synthesis, N,N′-Disubstituted ureas containing polycyclic fragments, similar to our compound of interest, were synthesized in yields of 27–73% by reacting 1-isocyanatoadamantan-4-one with substituted anilines, highlighting a general approach for urea synthesis involving the reaction of isocyanate groups with amine groups (Danilov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives often involves the use of crystallographic techniques to determine the arrangement of atoms within the molecule. For example, a study on N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a structurally related compound, used X-ray crystallography to reveal that the urea scaffold in each molecule is essentially planar due to the presence of intramolecular N–H···O hydrogen bond, with molecules linked by intermolecular hydrogen bonds and π–π stacking interactions (Song et al., 2008).
Chemical Reactions and Properties
The chemical properties of urea derivatives, such as reactivity and interaction with other molecules, are influenced by their functional groups. For instance, the presence of a pyridinyl group can significantly affect the molecule's ability to form hydrogen bonds and engage in π–π interactions, which are crucial for the biological activity of these compounds. Urea derivatives have been studied for their potential to form complexes with metals, which can alter their chemical behavior and reactivity (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and stability, are key factors that influence their practical applications. Studies on related compounds have employed low temperature calorimetry to investigate their thermodynamic properties, providing insights into their stability and behavior under various conditions (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their acidity, basicity, and reactivity towards different reagents, are crucial for understanding their mechanism of action and potential applications. Studies focusing on the metal ion-binding properties of urea derivatives have shed light on their interaction with metal ions, which is relevant for their use in medicinal chemistry and material science (Knobloch et al., 2005).
科学的研究の応用
CNS Agents and Muscle Relaxants
A study by Rasmussen et al. (1978) found that certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrate anxiolytic activity. Some congeners with specific phenyl substitutions, such as 3-fluoro and 3-methyl groups, showed muscle-relaxant properties that appear to be centrally mediated.
Metallo-Supramolecular Macrocycles
A 2012 study by Troff et al. involved the creation of di-(m-pyridyl)-urea ligands for self-assembling metallo-supramolecular macrocycles. Methyl substitution in pyridine rings of these ligands influenced the position of pyridine nitrogen atoms relative to the urea carbonyl group, affecting the formation of these macrocycles.
Cytokinin Activity
The cytokinin activity of various N-phenyl-N'-(4-pyridyl)urea derivatives was studied by Takahashi et al. (1978). They synthesized and tested 35 derivatives, with some compounds showing high cytokinin activity in a tobacco callus bioassay.
Urea Derivatives in Plant Biology
Ricci and Bertoletti (2009) discussed urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea in plant morphogenesis studies. These compounds showed cytokinin-like activity, sometimes exceeding that of adenine compounds, and enhanced adventitious root formation.
Fertilizer Applications
Norman et al. (2009) studied the use of urea as a nitrogen source in rice production. They found that urea derivatives like N-(n-butyl)thiophosphoric triamide (NBPT) had less NH3 volatilization and improved rice yield when compared to traditional urea. This study is detailed in Soil Science Society of America Journal.
Biochemistry of Uridine
Yamamoto et al. (2011) explored the biochemistry of uridine, a pyrimidine nucleoside, in plasma. Uridine is crucial for RNA synthesis, glycogen, and biomembrane, and its concentration can have biological effects on various organs.
Antibacterial and Antifungal Agents
In 2010, Zheng et al. synthesized N-alkyl substituted urea derivatives to evaluate their antibacterial and antifungal activities. They found that compounds with morpholine moiety and fluoro substituents exhibited potent antimicrobial activities.
Nonlinear Optics
Muthuraman et al. (2001) investigated molecular complexes for nonlinear optical behavior. They studied molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide, demonstrating second harmonic generation activity. More details can be found in Chemistry of Materials.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-9-3-6-13(16-8-9)18-14(19)17-11-5-4-10(2)12(15)7-11/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDFXCXKPCIUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(5-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)
![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)